N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1,3-benzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis.
Industrial Applications: It is used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is crucial for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its anti-inflammatory and antimicrobial properties.
6-bromo-2-benzothiazolamine: Studied for its anticancer activity.
2-(4-morpholinyl)benzothiazole: Used in the development of fluorescent probes for biological imaging.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-7-4-8-11-12(10)16-14(19-11)17-13(18)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGDPJQPRULMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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